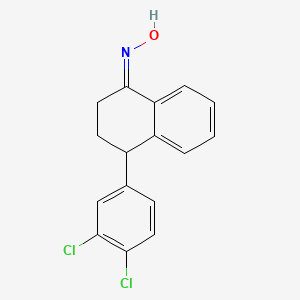![molecular formula C13H11Br2NO2S B13844465 4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromine atoms at positions 4 and 5 of the thiophene ring, a methoxyphenyl group, and a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electron acceptor or donor, depending on the reaction conditions, and can participate in various electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
3,5-Dibromo-2-methylthiophene: Lacks the methoxyphenylmethyl and carboxamide groups.
2,5-Dibromo-3-methylthiophene: Similar bromination pattern but different substituents.
Uniqueness
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a methoxyphenylmethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11Br2NO2S |
|---|---|
Peso molecular |
405.11 g/mol |
Nombre IUPAC |
4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11Br2NO2S/c1-18-9-4-2-3-8(5-9)7-16-13(17)11-6-10(14)12(15)19-11/h2-6H,7H2,1H3,(H,16,17) |
Clave InChI |
WFADXGLQCFQXFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)

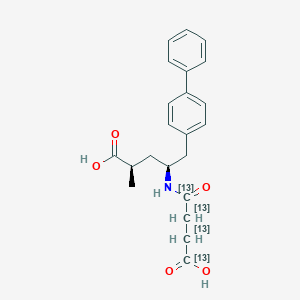
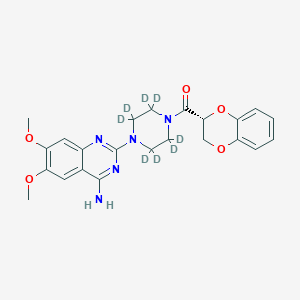
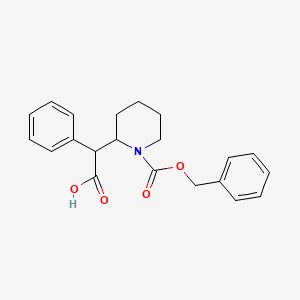
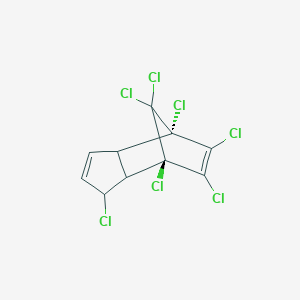
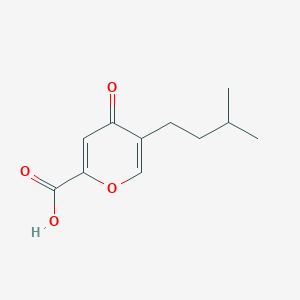
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
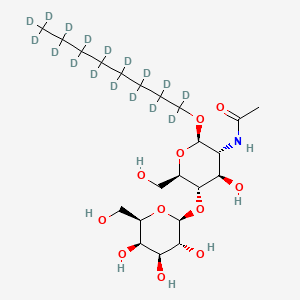
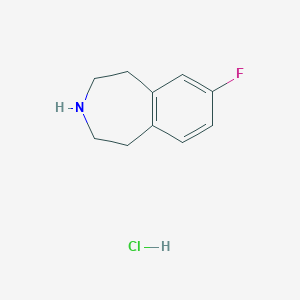
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
